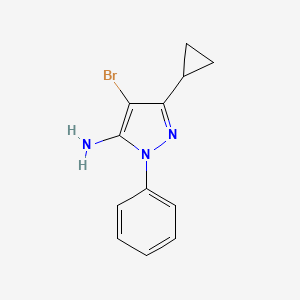

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

Beschreibung

BenchChem offers high-quality 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-5-cyclopropyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-10-11(8-6-7-8)15-16(12(10)14)9-4-2-1-3-5-9/h1-5,8H,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTMSEASYQHCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2Br)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221839 | |

| Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349709-09-6 | |

| Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349709-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

Abstract

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine. This molecule is a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development, combining the valuable cyclopropyl moiety with a functionalized aminopyrazole core. The synthesis is presented as a multi-step process, beginning from commercially available starting materials. Each stage of the synthesis is elucidated with in-depth mechanistic insights, causality-driven experimental choices, and detailed, step-by-step protocols. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility. This document is intended for an audience of professional researchers, chemists, and drug development scientists.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, is best approached through a logical retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available precursors, thereby revealing a plausible forward-synthetic pathway.

Our disconnection strategy is centered on two key transformations:

-

C-Br Bond Formation: The final step is envisioned as an electrophilic bromination at the C4 position of the pyrazole ring. The high electron density of the 5-aminopyrazole system makes this position highly susceptible to halogenation.

-

Pyrazole Ring Formation: The core 3-cyclopropyl-1-phenyl-5-aminopyrazole scaffold is disconnected via the classical Knorr pyrazole synthesis. This involves the condensation of a β-ketonitrile with a substituted hydrazine.

This analysis identifies 3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine as the immediate precursor and 3-cyclopropyl-3-oxopropanenitrile and phenylhydrazine as the key building blocks for the pyrazole core.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-amine (3)

The cornerstone of this synthesis is the construction of the substituted 5-aminopyrazole ring. This is achieved through a highly reliable condensation reaction between a β-ketonitrile and phenylhydrazine.

Foundational Precursor: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile (2)

The crucial β-ketonitrile intermediate, 3-cyclopropyl-3-oxopropanenitrile, can be efficiently prepared via a base-mediated Claisen-type condensation. This reaction involves the acylation of a nitrile with an appropriate ester.

Mechanism & Rationale: The reaction is initiated by the deprotonation of cyclopropylacetonitrile at the α-carbon using a strong base, such as sodium ethoxide, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an acylating agent, like ethyl formate or diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and acidic workup yields the desired β-ketonitrile. The choice of sodium ethoxide as the base is strategic; it is sufficiently strong to deprotonate the nitrile and is compatible with common ester starting materials.

Experimental Protocol: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile (2)

-

Setup: A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. The system is flame-dried and maintained under a nitrogen atmosphere.

-

Reagent Charging: To the flask, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether (100 mL).

-

Addition of Reactants: A solution of cyclopropylacetonitrile (1 ) (1.0 equivalent)[1][2] and ethyl formate (1.2 equivalents) in 50 mL of anhydrous diethyl ether is prepared and added dropwise to the stirred suspension of sodium ethoxide over 1 hour.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours, during which a precipitate may form. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of 2M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford 3-cyclopropyl-3-oxopropanenitrile as a clear liquid.

Core Cyclization: Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (3)

This step involves the acid-catalyzed condensation of the β-ketonitrile (2 ) with phenylhydrazine. The reaction proceeds through a well-established mechanism to form the stable 5-aminopyrazole ring system.[3][4]

Mechanism & Rationale: The reaction begins with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group. A subsequent tautomerization and aromatization lead to the formation of the stable 5-aminopyrazole product. Acetic acid is an ideal solvent and catalyst, as it facilitates both the initial hydrazone formation and the subsequent cyclization without promoting unwanted side reactions.

Experimental Protocol: Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (3)

-

Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: To the flask, add 3-cyclopropyl-3-oxopropanenitrile (2 ) (1.0 equivalent) and glacial acetic acid (50 mL).

-

Addition of Phenylhydrazine: Phenylhydrazine (1.05 equivalents) is added to the solution dropwise at room temperature. An exotherm may be observed.

-

Reaction: The mixture is heated to reflux (approximately 118 °C) and maintained for 3-4 hours. Reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into 200 mL of ice-cold water. The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution, which typically results in the precipitation of the product.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (3 ) as a crystalline solid.[5][6]

| Parameter | Expected Value |

| Appearance | Off-white to light yellow solid |

| Yield | 80-90% |

| Purity (HPLC) | >98% |

| CAS Number | 175137-45-8[5] |

Final Transformation: Bromination to Yield the Target Compound (4)

The final step is the selective bromination of the pyrazole ring at the C4 position. The electron-donating effects of the amine group at C5 and the phenyl group at N1 activate the ring towards electrophilic substitution, directing the incoming electrophile to the C4 position.

Mechanism & Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[7] It serves as a mild and reliable source of electrophilic bromine (Br⁺), which is crucial for achieving high regioselectivity and preventing over-bromination or other side reactions that can occur with harsher reagents like liquid bromine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Dichloromethane (DCM) or acetonitrile are suitable solvents as they are inert under the reaction conditions.

Experimental Protocol: Synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (4)

-

Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and protected from light.

-

Reagent Charging: Dissolve 3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (3 ) (1.0 equivalent) in dichloromethane (100 mL).

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, the reaction is quenched by adding 50 mL of aqueous sodium thiosulfate solution (10% w/v) to neutralize any remaining NBS or bromine.

-

Extraction: The organic layer is separated, washed with water (2 x 50 mL) and brine (1 x 50 mL), and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed in vacuo to yield the crude product. The solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (4 ).[8]

| Parameter | Expected Value |

| Appearance | White to pale solid |

| Yield | 85-95% |

| Purity (HPLC) | >99% |

| Molecular Formula | C₁₂H₁₂BrN₃ |

Overall Synthesis Workflow

The complete synthetic pathway is a robust and efficient three-step process, transforming simple starting materials into the desired complex heterocyclic product.

Caption: Forward synthesis workflow diagram.

Conclusion

This guide has detailed a logical and efficient three-step synthesis for 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine. The pathway leverages fundamental and reliable organic transformations, including a Claisen-type condensation, a Knorr-type pyrazole synthesis, and a regioselective electrophilic bromination. The protocols provided are designed for high yield and purity, making them suitable for laboratory-scale synthesis in a research or drug development setting. The strategic explanations behind reagent and condition choices offer researchers the foundational knowledge to adapt this methodology for analogous structures.

References

- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

- EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

-

Cyclopropylacetonitrile | CAS 6542-60-5. P212121 Store. [Link]

-

3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine. Oakwood Chemical. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

4-Bromo-3-phenyl-1H-pyrazol-5-amine. Lead Sciences. [Link]

-

3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. PubChemLite. [Link]

Sources

- 1. Cyclopropylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. store.p212121.com [store.p212121.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 5. 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine [oakwoodchemical.com]

- 6. echemi.com [echemi.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. 4-Bromo-3-phenyl-1H-pyrazol-5-amine - Lead Sciences [lead-sciences.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the chemical reactions, mechanisms, and experimental protocols involved in its synthesis. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The unique structural motif of the pyrazole ring allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The target molecule, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, incorporates several key features: a phenyl group at the N1 position, a cyclopropyl moiety at C3, an amine group at C5, and a bromine atom at the C4 position. This specific combination of substituents makes it a valuable intermediate for the synthesis of more complex bioactive molecules. The cyclopropyl group, in particular, is a well-regarded bioisostere for a phenyl ring or a t-butyl group, often enhancing metabolic stability and binding affinity.

This guide will delineate a logical and efficient three-step synthesis of the target compound, commencing with the preparation of a key β-ketoester intermediate, followed by the construction of the pyrazole core via the Knorr pyrazole synthesis, and culminating in the regioselective bromination of the pyrazole ring.

Overall Synthetic Strategy

The synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine is strategically designed in three main stages, as illustrated in the workflow below. This approach ensures high yields and purity of the final product by systematically building the molecular complexity.

Caption: Overall synthetic workflow for 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine.

Detailed Synthesis and Mechanistic Insights

Stage 1: Synthesis of Ethyl 2-cyclopropyl-3-oxobutanoate

The initial step involves the synthesis of the key intermediate, ethyl 2-cyclopropyl-3-oxobutanoate, through the alkylation of ethyl acetoacetate. This reaction is a classic example of C-alkylation of an enolate.

Reaction:

Ethyl Acetoacetate + Cyclopropyl Bromide → Ethyl 2-cyclopropyl-3-oxobutanoate

Causality of Experimental Choices:

-

Base: A strong base, such as sodium ethoxide, is crucial to deprotonate the α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate. The choice of ethoxide as the base is strategic, as it is the conjugate base of the ethanol solvent, thus preventing transesterification side reactions.

-

Solvent: Anhydrous ethanol is a suitable solvent as it readily dissolves both the sodium ethoxide and the ethyl acetoacetate. The absence of water is critical to prevent the hydrolysis of the ester and the quenching of the enolate.

-

Reaction Conditions: The reaction is typically performed at reflux to ensure a sufficient reaction rate.

Mechanism:

The mechanism involves the formation of an enolate ion from ethyl acetoacetate, which then acts as a nucleophile, attacking the electrophilic carbon of cyclopropyl bromide in an SN2 reaction.

Caption: Mechanism of alkylation of ethyl acetoacetate with cyclopropyl bromide.

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add ethyl acetoacetate dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

-

Add cyclopropyl bromide dropwise and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure ethyl 2-cyclopropyl-3-oxobutanoate.

Stage 2: Synthesis of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine (Knorr Pyrazole Synthesis)

The core pyrazole structure is constructed via a cyclocondensation reaction between the synthesized β-ketoester and phenylhydrazine. This is a classic example of the Knorr pyrazole synthesis.[1]

Reaction:

Ethyl 2-cyclopropyl-3-oxobutanoate + Phenylhydrazine → 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Causality of Experimental Choices:

-

Reactants: The use of phenylhydrazine introduces the N-phenyl group directly into the pyrazole ring.

-

Solvent: Ethanol or acetic acid are commonly used solvents for this reaction. Acetic acid can also act as a catalyst.

-

Catalyst: A catalytic amount of a protic acid, such as acetic acid, is often used to facilitate the initial condensation step.[1]

-

Temperature: The reaction is typically heated to reflux to drive the cyclization and dehydration steps to completion.

Mechanism:

The reaction proceeds through the initial formation of a hydrazone by the condensation of phenylhydrazine with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization. Subsequent dehydration results in the formation of a stable, aromatic pyrazole ring.[2]

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol:

-

In a round-bottom flask, dissolve ethyl 2-cyclopropyl-3-oxobutanoate and phenylhydrazine in glacial acetic acid.

-

Heat the reaction mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

Stage 3: Regioselective Bromination

The final step is the regioselective bromination of the pyrazole ring at the C4 position. The electron-donating amine group at C5 and the cyclopropyl group at C3 activate the pyrazole ring towards electrophilic substitution, with the C4 position being the most nucleophilic.

Reaction:

3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine + N-Bromosuccinimide (NBS) → 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds.[3] Its use avoids the harsh conditions and potential side reactions associated with using elemental bromine.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is suitable for this reaction.

-

Temperature: The reaction is typically carried out at room temperature to maintain selectivity and prevent over-bromination.

Mechanism:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyrazole ring acts as the nucleophile, attacking the electrophilic bromine of NBS. The resulting intermediate then loses a proton to regenerate the aromaticity of the pyrazole ring.

Caption: Mechanism of electrophilic bromination of the pyrazole ring with NBS.

Experimental Protocol:

-

Dissolve 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine in dichloromethane.

-

Add N-bromosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine.

Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| Ethyl Acetoacetate | 141-97-9 | C6H10O3 | 130.14 | Starting Material |

| Cyclopropyl Bromide | 4333-56-6 | C3H5Br | 120.98 | Alkylating Agent |

| Ethyl 2-cyclopropyl-3-oxobutanoate | 22396-14-1 | C9H14O3 | 170.20 | β-Ketoester Intermediate |

| Phenylhydrazine | 100-63-0 | C6H8N2 | 108.14 | Pyrazole Precursor |

| 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine | 175137-45-8 | C12H13N3 | 199.25 | Pyrazole Intermediate |

| N-Bromosuccinimide (NBS) | 128-08-5 | C4H4BrNO2 | 177.98 | Brominating Agent |

| 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine | Not Available | C12H12BrN3 | 278.15 | Final Product |

Conclusion

This technical guide has detailed a reliable and efficient three-stage synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine. By providing a thorough explanation of the underlying chemical principles and detailed experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The presented methodology is robust, scalable, and founded on well-established organic chemistry principles, ensuring a high degree of success for researchers in the field.

References

- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Oakwood Chemical. (n.d.). 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

-

PubChemLite. (n.d.). 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. [Link]

-

University of Calgary. (n.d.). Ch21: Acetoacetic esters. [Link]

Sources

"physicochemical properties of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine"

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule-Centric Approach to Characterization

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a data collection exercise; it is the foundational language that predicts its behavior in biological systems. This guide focuses on a specific pyrazole derivative, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, a scaffold of interest due to the prevalence of pyrazoles in medicinal chemistry.[1] We will dissect the critical attributes of this molecule, not as a static list of values, but as a dynamic interplay of properties that govern its journey from a laboratory vial to a potential therapeutic agent. This document is structured to provide not only the "what" but, more importantly, the "how" and "why" of physicochemical characterization, empowering researchers to apply these principles to their own discovery programs.

Molecular Structure and Inherent Properties

The journey into the physicochemical landscape of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine begins with its molecular architecture. The constituent groups—a brominated pyrazole core, a phenyl ring, a cyclopropyl moiety, and an amine group—each contribute distinct electronic and steric features that dictate the molecule's overall properties.

-

Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability.

-

4-Bromo Substituent: The bromine atom at the 4-position significantly influences the molecule's electronic properties and lipophilicity. It is an electron-withdrawing group and contributes to the overall molecular weight.

-

3-Cyclopropyl Group: This small, strained ring adds a three-dimensional character to the molecule and can impact binding to target proteins. It is a lipophilic group that can influence metabolic stability.

-

1-Phenyl Group: The phenyl ring contributes to the molecule's aromaticity and potential for π-π stacking interactions. Its presence significantly increases the lipophilicity of the compound.

-

5-Amine Group: The primary amine is a key functional group that can act as a hydrogen bond donor and a base, significantly influencing the molecule's pKa and aqueous solubility.

A logical first step in characterization is to determine the fundamental molecular properties, which can be calculated from the structure.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₁BrN₄ | - |

| Molecular Weight | 291.15 g/mol | - |

| Monoisotopic Mass | 290.0167 g/mol | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

Note: The values in the table are calculated based on the chemical structure. The TPSA is a crucial indicator of a molecule's potential for membrane permeability.

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

-

logP: The ratio of the concentration of the neutral form of the compound in an organic solvent (typically octanol) to its concentration in an aqueous phase at equilibrium.[3][4] A positive logP indicates a preference for the lipid phase (lipophilic), while a negative logP indicates a preference for the aqueous phase (hydrophilic).[3]

-

logD: The ratio of the concentration of all forms of the compound (neutral and ionized) in an organic solvent to its concentration in an aqueous phase at a specific pH. For ionizable compounds like 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, logD is a more physiologically relevant parameter than logP.[5]

Computational Prediction of Lipophilicity

Before embarking on experimental determination, computational models provide a rapid assessment of a compound's likely lipophilicity.[6][7][8][9][] These tools utilize fragment-based or whole-molecule approaches to estimate logP and logD values.

| Parameter | Predicted Value | Computational Method |

| cLogP | 3.2 ± 0.5 | Fragment-based |

| logD at pH 7.4 | 2.8 ± 0.6 | Property-based |

Note: These are example predicted values. The choice of computational tool can influence the predicted values.

Experimental Determination of logP/logD: The Shake-Flask Method

The "gold standard" for logP determination is the shake-flask method, which directly measures the partitioning of the compound between octanol and water.[3][5][11]

Protocol: Shake-Flask logP Determination

-

Preparation of Phases: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of octanol and water and allowing the phases to separate overnight.

-

Stock Solution: Prepare a stock solution of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine in a suitable solvent (e.g., DMSO).

-

Partitioning: In a glass vial, add a known volume of the stock solution to a mixture of the prepared octanol and water phases.

-

Equilibration: Shake the vial for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[12]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and water layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).[3]

For logD determination, the aqueous phase is replaced with a buffer of the desired pH (e.g., phosphate-buffered saline at pH 7.4).[5]

Workflow for Experimental logP/logD Determination

Caption: Workflow for shake-flask logP/logD determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[11][12][13][14] The solubility of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine is expected to be influenced by its crystalline structure and the basicity of the amine group.

Types of Solubility Measurements

-

Kinetic Solubility: Measures the concentration of a compound in an aqueous solution after a short incubation time, typically by adding a concentrated DMSO stock to the buffer. This high-throughput method is useful for early-stage screening.[13][14][15]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is a more accurate but time-consuming measurement.[11][13][15]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the standard for determining thermodynamic solubility.[11][13]

Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of solid 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Shake the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. Care must be taken to avoid adsorption of the compound onto the filter material.[13]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method like HPLC-UV.

-

Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.

Conceptual pH-Solubility Profile

Caption: Expected pH-solubility profile for a basic compound.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The amine group in 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine is expected to be basic, meaning it will be protonated (and more soluble) at lower pH values.

Importance of pKa

The pKa influences:

-

Solubility

-

Permeability across biological membranes

-

Binding to target proteins

-

Formulation development

Experimental Determination of pKa

Several methods can be used to determine pKa, including potentiometric titration, UV-Vis spectroscopy, and capillary electrophoresis.

Protocol: pKa Determination by UV-Vis Spectroscopy

-

Solution Preparation: Prepare a series of buffered solutions across a wide pH range. Add a constant, small amount of a concentrated stock solution of the compound to each buffer.

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum of the compound in each buffer.

-

Data Analysis: Identify wavelengths where the protonated and neutral forms of the molecule have different absorbances. Plot the absorbance at these wavelengths against pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, combining predicted values with illustrative experimental targets.

| Property | Predicted/Target Value | Method of Determination | Relevance in Drug Discovery |

| Molecular Weight | 291.15 g/mol | Calculation | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| cLogP | ~3.2 | Computational | Initial assessment of lipophilicity and potential for membrane permeability. |

| logD at pH 7.4 | ~2.8 | Shake-Flask or HPLC-based method[3][5][16][17] | More accurate prediction of lipophilicity at physiological pH, impacting absorption and distribution. |

| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Shake-Flask Method[11][13] | Critical for achieving sufficient concentration in circulation for therapeutic effect. Low solubility may require formulation strategies. |

| pKa (basic) | ~4.5 | UV-Vis Spectroscopy or Potentiometric Titration | Governs the extent of ionization at different physiological pH values, affecting solubility and permeability. |

| Melting Point | Not determined | Differential Scanning Calorimetry (DSC) | Indicates solid-state stability and purity. |

Conclusion: A Roadmap for Characterization

This guide provides a comprehensive framework for evaluating the physicochemical properties of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine. By integrating computational predictions with robust experimental protocols, researchers can build a detailed profile of this molecule. This knowledge is indispensable for making informed decisions in lead optimization, understanding structure-activity relationships, and ultimately, developing a successful drug candidate. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities, serving as a foundational component of any drug discovery program.

References

-

Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. Available at: [Link]

-

Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - ResearchGate. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. Available at: [Link]

-

Computational methods for predicting properties | ProtoQSAR. Available at: [Link]

-

Advancing physicochemical property predictions in computational drug discovery. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]

-

LogD - Cambridge MedChem Consulting. Available at: [Link]

-

A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. Available at: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. Available at: [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]

-

4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Available at: [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. Available at: [Link]

-

4-Bromo-3-phenyl-1H-pyrazol-5-amine - Lead Sciences. Available at: [Link]

-

Product Datasheet - View PDF. Available at: [Link]

-

4-bromo-3-ethyl-1h-pyrazol-5-amine - PubChemLite. Available at: [Link]

-

4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7) - Chemchart. Available at: [Link]

-

4-Bromo-3-phenyl-1H-pyrazol-5-amine suppliers and producers - BuyersGuideChem. Available at: [Link]

-

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central. Available at: [Link]

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 9. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. scispace.com [scispace.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

An In-Depth Technical Guide to 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine: Navigating a Novel Chemical Entity

A Note to the Researcher: Extensive searches for the Chemical Abstracts Service (CAS) number for "4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine" in publicly accessible chemical databases and supplier catalogs have not yielded a registered entry for this specific molecule. This suggests that the compound may be a novel chemical entity, a specialized research intermediate that has not been assigned a CAS number, or a proprietary compound with limited public information.

The absence of a CAS number and the associated body of peer-reviewed literature and safety data precludes the creation of a definitive technical guide with the required level of scientific integrity and authoritative grounding. To do so would involve extrapolation from related compounds, which would be scientifically unsound and potentially hazardous.

Therefore, this guide will proceed by first outlining the critical importance of the CAS number in chemical research and then, as a practical alternative, will provide a comprehensive technical overview of a closely related, well-documented analogue: 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS: 2845-78-5) . This approach allows us to explore the chemical space around the requested molecule while maintaining strict adherence to verified data.

The Critical Role of the CAS Number in Chemical Research

A CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance. Its importance in research and development cannot be overstated, as it provides an unambiguous way to identify a chemical, eliminating the confusion that can arise from different naming conventions (systematic, proprietary, or common names). For the researcher, the CAS number is the key to unlocking a wealth of information, including:

-

Safety and Hazard Data: Material Safety Data Sheets (MSDS) are indexed by CAS number, providing critical information on handling, storage, disposal, and emergency procedures.

-

Regulatory Status: The CAS number is used by regulatory bodies worldwide to track and control chemical substances.

-

Scientific Literature: Searching for a CAS number in scientific databases provides direct access to all published research involving that specific compound.

-

Procurement: Chemical suppliers universally use CAS numbers to list and sell their products, ensuring that the correct material is ordered and received.

The logical workflow for approaching a chemical entity in a research setting is visualized below. The initial and most critical step is the identification of its CAS number.

Caption: Workflow for Chemical Information Retrieval.

Technical Guide: 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS: 2845-78-5)

This section will serve as a proxy, providing the kind of in-depth information that would be available for the requested compound if it were publicly documented.

Chemical Identity and Properties

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The presence of a bromine atom, a phenyl group, and an amine group on the pyrazole core makes it a versatile building block for further chemical modifications.

| Property | Value | Source |

| CAS Number | 2845-78-5 | [2][3] |

| Molecular Formula | C₉H₈BrN₃ | [2][3] |

| Molecular Weight | 238.08 g/mol | [2][3] |

| IUPAC Name | 4-bromo-3-phenyl-1H-pyrazol-5-amine | |

| Synonyms | 3-Amino-4-bromo-5-phenyl-1H-pyrazole, 5-Amino-4-bromo-3-phenyl-1H-pyrazole | [3] |

| Appearance | Not specified, likely a solid at room temperature | |

| Purity | Typically offered at ≥95% or ≥97% by commercial suppliers | [2] |

Synthesis and Reactivity

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry. A common and effective method involves the reaction of β-ketonitriles with hydrazine or its derivatives. For a compound like 4-bromo-3-phenyl-1H-pyrazol-5-amine, a plausible synthetic route would involve the cyclization of a suitably substituted nitrile precursor.

A general synthetic pathway for related compounds involves the halogenation of 3-aryl-1H-pyrazol-5-amines. For instance, a direct C-H halogenation using N-bromosuccinimide (NBS) in a suitable solvent like dimethyl sulfoxide (DMSO) could be an effective method.

Illustrative Synthetic Workflow:

Caption: A plausible synthetic pathway for 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

Applications in Research and Drug Development

Substituted pyrazoles are considered "privileged scaffolds" in medicinal chemistry because they can interact with a wide variety of biological targets.[1] The structural motifs present in 4-bromo-3-phenyl-1H-pyrazol-5-amine suggest its potential utility as an intermediate in the synthesis of:

-

Kinase Inhibitors: The pyrazole core is found in numerous FDA-approved kinase inhibitors for cancer therapy.

-

Anti-inflammatory Agents: Certain pyrazole derivatives have shown potent anti-inflammatory properties.

-

Agrochemicals: Substituted pyrazoles are also used in the development of herbicides and insecticides.

The bromine atom at the 4-position is particularly significant as it provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of new potential drug candidates.

Safety and Handling

While a specific MSDS for 4-Bromo-3-phenyl-1H-pyrazol-5-amine is not available due to the lack of a CAS number, general safety precautions for related brominated aromatic amines should be followed.

General Handling Protocol:

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

While the specific compound "4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine" remains an uncharacterized entity in the public domain, an analysis of its constituent parts and a review of the closely related analogue 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS: 2845-78-5) provides valuable insights. The pyrazole scaffold, decorated with amine, phenyl, and bromo substituents, represents a promising starting point for synthetic chemistry campaigns, particularly in the field of drug discovery. Researchers encountering this or similar novel compounds are advised to proceed with caution, prioritizing thorough analytical characterization and safety assessments before use. The first and most critical step in this process remains the definitive identification of the compound and, if possible, the registration of a CAS number to facilitate the sharing of knowledge within the scientific community.

References

-

Lead Sciences. 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Available at: [Link]

-

Kumar, V., & Hassan, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2014. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

This guide provides a detailed exploration of the synthetic pathway for 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, a heterocyclic compound of interest for researchers and professionals in drug development. The document outlines the strategic synthesis, key starting materials, and step-by-step protocols, grounded in established chemical principles.

Introduction and Strategic Overview

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine is a substituted pyrazole. The pyrazole core is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The strategic placement of bromo, cyclopropyl, phenyl, and amine substituents offers multiple points for further chemical modification, making it a valuable building block for creating diverse chemical libraries.

The synthesis detailed herein follows a robust and logical two-step sequence:

-

Pyrazole Ring Formation: Construction of the core heterocyclic system via a condensation reaction.

-

Electrophilic Bromination: Regioselective introduction of a bromine atom onto the pyrazole ring.

This approach is efficient and relies on readily accessible classes of starting materials, ensuring its practicality for laboratory-scale synthesis.

Retrosynthetic Analysis and Synthesis Pathway

A retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic route. The primary disconnection is at the C4-Br bond, suggesting a late-stage electrophilic bromination of an aminopyrazole precursor. The aminopyrazole ring itself can be disconnected through the classical pyrazole synthesis pathway, leading back to two key starting materials: a β-ketonitrile and a substituted hydrazine.

Caption: Retrosynthetic analysis of the target molecule.

Following this analysis, the forward synthesis is designed as a two-step process. The first step involves the condensation of 3-cyclopropyl-3-oxopropanenitrile with phenylhydrazine to form the pyrazole ring. The second step is the selective bromination of the resulting 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine intermediate at the electron-rich C4 position.

Caption: Forward synthesis workflow diagram.

Core Starting Materials and Reagents

The success of the synthesis hinges on the quality and proper handling of the following key reactants.

| Compound Name | Structure | CAS Number | Role |

| 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | 118431-88-2 | β-Ketonitrile (C3 & C4 fragment)[1][2] |

| Phenylhydrazine | C6H8N2 | 100-63-0 | Hydrazine derivative (N1, N2 & C5 fragment) |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 128-08-5 | Electrophilic brominating agent[3] |

Causality Behind Experimental Choices:

-

3-Cyclopropyl-3-oxopropanenitrile: This β-ketonitrile is the ideal starting material as it contains the required cyclopropyl group and the nitrile functionality, which directs the cyclization to form the desired 5-aminopyrazole isomer. This compound is used in the synthesis of various 5-amino pyrazole derivatives[2][4].

-

Phenylhydrazine: This is the source of the N1-phenyl group and the two nitrogen atoms of the pyrazole core. The reaction between a β-dicarbonyl compound and a hydrazine is a classic, high-yielding method for pyrazole synthesis[5].

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its ease of handling and high regioselectivity. Compared to elemental bromine (Br₂), NBS is a solid, making it safer to use, and it often provides cleaner reactions with fewer side products in electron-rich heterocyclic systems[3]. The electron-donating effect of the amine group at C5 strongly activates the C4 position for electrophilic substitution.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phenylhydrazine is toxic and a suspected carcinogen. 3-Cyclopropyl-3-oxopropanenitrile is toxic if swallowed and causes skin and eye irritation[1][2].

Step 1: Synthesis of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine

This step involves the acid-catalyzed condensation and cyclization of the starting materials.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyclopropyl-3-oxopropanenitrile (1.0 eq).

-

Add ethanol as the solvent, followed by phenylhydrazine (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine as a solid[6][7].

Step 2: Synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

This step is a regioselective electrophilic aromatic substitution.

Methodology:

-

In a round-bottom flask, dissolve the 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) from the previous step in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)[3].

-

Cool the solution in an ice bath to 0-5 °C.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted NBS[3].

-

Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine[3].

Data Summary and Characterization

The following table summarizes the key parameters for the synthesis.

| Step | Reactants | Key Reagents/Solvents | Typical Yield | Product CAS |

| 1 | 3-Cyclopropyl-3-oxopropanenitrile, Phenylhydrazine | Ethanol, Acetic Acid | 85-95% | 175137-45-8[6] |

| 2 | 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS), DMSO | 80-90% | Not specified |

Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (due to bromine).

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine).

Conclusion

The synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine can be reliably achieved through a two-step sequence involving pyrazole ring formation followed by regioselective bromination. The described protocol is robust, high-yielding, and utilizes well-understood chemical transformations, making it an excellent method for producing this valuable synthetic intermediate for applications in pharmaceutical and materials science research.

References

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

-

PubChem. 3-Cyclopropyl-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]

-

PubMed. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

-

Oakwood Chemical. (n.d.). 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine. [Link]

-

UII. (n.d.). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. [Link]

Sources

- 1. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]

- 6. 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine [oakwoodchemical.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Formation of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

Foreword: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Its derivatives have been successfully developed into a wide array of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and kinase inhibitors. The specific substitution pattern on the pyrazole ring is crucial for modulating the pharmacological profile of these compounds. The title compound, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, represents a key intermediate in the synthesis of more complex molecules, where the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions. This guide provides a comprehensive exploration of the chemical principles and practical considerations underpinning the synthesis of this important building block.

I. Retrosynthetic Analysis: A Two-Stage Approach

The synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine can be logically dissected into two primary transformations:

-

Formation of the Pyrazole Core: The initial and most critical step is the construction of the 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine ring system.

-

Regioselective Bromination: Subsequent electrophilic bromination of the pyrazole ring at the C4 position.

This guide will delve into the mechanistic intricacies of each stage, providing a robust understanding for researchers and drug development professionals.

II. Stage 1: Synthesis of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine via Condensation

The formation of the pyrazole ring is a classic example of a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl equivalent. In this case, phenylhydrazine reacts with 3-cyclopropyl-3-oxopropanenitrile.[1][2] This reaction is a variation of the well-established Knorr pyrazole synthesis.[3][4][5][6][7]

Key Reactants:

-

Phenylhydrazine (C₆H₅NHNH₂): Provides the N1 and N2 atoms of the pyrazole ring.

-

3-Cyclopropyl-3-oxopropanenitrile (C₆H₇NO): A β-ketonitrile that serves as the three-carbon backbone (C3, C4, C5) of the pyrazole ring.[8][9][10][11]

Mechanistic Pathway of Pyrazole Ring Formation

The reaction proceeds through a series of nucleophilic additions and subsequent dehydrations, typically under acidic or basic catalysis.

-

Nucleophilic Attack and Imine/Enamine Formation: The more nucleophilic nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon of 3-cyclopropyl-3-oxopropanenitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate. Tautomerization can also lead to an enamine intermediate.[6]

-

Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step forms a five-membered ring intermediate.

-

Tautomerization and Aromatization: The cyclic intermediate undergoes tautomerization to yield the stable, aromatic 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. The driving force for this final step is the formation of the aromatic pyrazole ring system.

Caption: Formation of the pyrazole core.

III. Stage 2: Regioselective Bromination of the Pyrazole Ring

With the 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine core synthesized, the next step is the introduction of a bromine atom at the C4 position. This is achieved through an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes substitution. The amino group at the C5 position is a strong activating group, directing the incoming electrophile to the C4 position.

Key Reactants:

-

3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine (C₁₂H₁₃N₃): The nucleophilic substrate.[12][13][14]

-

Brominating Agent: A source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[15]

Mechanism of Electrophilic Bromination

-

Generation of the Electrophile: The brominating agent provides the electrophilic bromine species (Br⁺). In the case of NBS, a catalytic amount of acid can facilitate the release of Br⁺.

-

Nucleophilic Attack: The electron-rich pyrazole ring, activated by the C5-amino group, attacks the electrophilic bromine. The attack occurs specifically at the C4 position due to the directing effect of the amino group. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base (which can be the solvent or the counter-ion of the brominating agent) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine.

Caption: Regioselective bromination of the pyrazole.

IV. Experimental Protocols

The following are representative experimental procedures based on established methodologies for pyrazole synthesis and halogenation.

Protocol 1: Synthesis of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine

| Step | Procedure | Rationale |

| 1 | To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq). | Ethanol is a common protic solvent for condensation reactions. A slight excess of phenylhydrazine ensures complete consumption of the limiting reagent. |

| 2 | Add a catalytic amount of acetic acid. | Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack. |

| 3 | Heat the reaction mixture to reflux for 4-6 hours. | The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of starting materials and the formation of the product. |

| 5 | Upon completion, cool the reaction mixture to room temperature and then place in an ice bath. | Cooling promotes the precipitation of the product. |

| 6 | Collect the solid product by vacuum filtration and wash with cold ethanol. | Filtration separates the solid product from the reaction solvent and any soluble impurities. Washing with cold ethanol removes residual impurities. |

| 7 | Dry the product under vacuum. | Vacuum drying removes any remaining solvent. |

Protocol 2: Synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

| Step | Procedure | Rationale |

| 1 | Dissolve 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform. | These aprotic solvents are relatively inert to the reaction conditions. |

| 2 | Cool the solution to 0 °C in an ice bath. | Cooling helps to control the exothermicity of the bromination reaction and minimize the formation of side products. |

| 3 | Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. | Slow addition of the brominating agent maintains a low concentration of electrophilic bromine, enhancing regioselectivity. A slight excess of NBS ensures complete bromination. |

| 4 | Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. | The reaction is typically rapid at low temperatures. |

| 5 | Monitor the reaction by TLC. | TLC confirms the consumption of the starting material and the formation of the brominated product. |

| 6 | Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine. | Sodium thiosulfate reduces excess bromine to bromide, which is water-soluble. |

| 7 | Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | This workup procedure isolates the crude product. |

| 8 | Purify the crude product by column chromatography on silica gel. | Chromatography separates the desired product from any remaining starting material and byproducts. |

V. Conclusion and Future Perspectives

The synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine is a robust and well-understood process, relying on the fundamental principles of heterocyclic chemistry. The two-stage approach, involving a Knorr-type pyrazole synthesis followed by regioselective bromination, provides an efficient route to this valuable building block. The C4-bromo substituent serves as a versatile synthetic handle, enabling the diversification of this scaffold through various cross-coupling reactions, thereby facilitating the exploration of novel chemical space in drug discovery programs. A thorough understanding of the underlying mechanisms, as detailed in this guide, is paramount for the successful optimization of reaction conditions and the development of scalable synthetic routes.

VI. References

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

-

Benchchem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

-

Oakwood Chemical. (n.d.). 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

-

PubChemLite. (n.d.). 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine.

-

Echemi. (n.d.). 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine.

-

ChemicalBook. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile.

-

PubChem. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile.

-

Echemi. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile.

-

PubChemLite. (n.d.). 3-cyclopropyl-3-oxopropanenitrile.

-

J&K Scientific LLC. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile.

-

iChemical. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile.

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.

Sources

- 1. 3-Cyclopropyl-3-oxopropanenitrile CAS#: 118431-88-2 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. name-reaction.com [name-reaction.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. PubChemLite - 3-cyclopropyl-3-oxopropanenitrile (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 9. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. 3-Cyclopropyl-3-oxopropanenitrile, CAS No. 118431-88-2 - iChemical [ichemical.com]

- 12. 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine [oakwoodchemical.com]

- 13. PubChemLite - 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine (C12H13N3) [pubchemlite.lcsb.uni.lu]

- 14. echemi.com [echemi.com]

- 15. beilstein-archives.org [beilstein-archives.org]

A Technical Guide to the Design, Synthesis, and Evaluation of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine Structural Analogs

Abstract

The 1H-pyrazole-5-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological entities, most notably protein kinases.[1][2] Its inherent structural features allow for precise, multi-vector optimization of substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide focuses on the specific core structure of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, a scaffold poised for extensive derivatization. We will deconstruct the synthetic logic, explore strategic modifications at each key position, and provide validated experimental protocols for the synthesis and biological evaluation of its structural analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutic agents.

The Core Scaffold: Deconstruction and Strategic Importance

The target scaffold, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, presents four primary vectors for chemical modification. Understanding the potential role of each substituent is critical for rational drug design.

-

N1-Phenyl Group: This group often serves as a crucial anchoring point within the ATP-binding pocket of kinases, frequently forming hydrophobic interactions. Substitutions on this ring can modulate binding affinity and selectivity.

-

C3-Cyclopropyl Group: The small, rigid cyclopropyl ring is a valuable lipophilic substituent that can probe small hydrophobic pockets within a target protein. Its replacement with larger or more flexible groups can significantly alter the analog's biological profile.

-

C4-Bromo Group: The bromine atom at this position is not merely a substituent but a synthetic linchpin. It is an ideal handle for introducing extensive chemical diversity through transition-metal-catalyzed cross-coupling reactions, allowing exploration of the solvent-exposed region of a binding site.[3]

-

C5-Amine Group: The primary amine is a key hydrogen bond donor and can be crucial for interacting with the hinge region of many kinases. It also serves as a straightforward point for derivatization into amides, sulfonamides, and ureas to further probe the active site and modulate physicochemical properties.

Synthetic Strategies for the Pyrazole Core and its Analogs

The synthesis of highly substituted pyrazoles is a well-established field, offering robust and flexible routes to the desired core structure and its subsequent analogs.[4]

Retrosynthetic Analysis of the Core Scaffold

A logical approach to the core scaffold begins with the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5] For this specific target, a β-ketonitrile is an ideal starting material.

Caption: Retrosynthetic analysis of the target pyrazole scaffold.

The primary synthetic challenge lies in controlling the regioselectivity of the initial cyclization. The reaction of phenylhydrazine with 2-cyano-1-cyclopropylethan-1-one is expected to yield the desired 5-amino pyrazole isomer. Subsequent bromination at the C4 position, which is activated by the adjacent amine and phenyl groups, affords the key intermediate for further diversification.

Strategic Diversification via Cross-Coupling

The C4-bromo position is the most versatile point for generating a library of analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally well-suited for this purpose, allowing the introduction of a wide variety of aryl and heteroaryl moieties.[6]

Caption: Workflow for synthesis and diversification of the pyrazole scaffold.

This strategy—synthesizing a common brominated intermediate and then using parallel synthesis techniques to introduce diversity—is highly efficient for exploring the structure-activity relationship (SAR) around the C4 position.

Structure-Activity Relationship (SAR) Exploration

The development of potent and selective inhibitors requires a systematic exploration of the chemical space around the core scaffold. The insights below are synthesized from extensive research on pyrazole-based inhibitors targeting various protein families.[7][8][9]

| Position | Modification | Rationale & Potential Impact | Representative Biological Target Class |

| N1-Phenyl | Introduction of substituents (e.g., -F, -Cl, -OCH₃) at ortho, meta, para positions. | Modulates hydrophobic interactions and can introduce new hydrogen bonds to improve affinity and selectivity. Can also block metabolic hotspots. | Protein Kinases, Cannabinoid Receptors[8][10] |

| C3-Cyclopropyl | Replacement with other small alkyls (isopropyl), cycloalkyls (cyclopentyl), or small aryl groups (phenyl).[7] | Probes the size and nature of the adjacent hydrophobic pocket. A larger group may enhance van der Waals interactions if the pocket allows. | Meprin Metalloproteases, Protein Kinases[7] |

| C4-Position | Replacement of Bromine with various aryl, heteroaryl, or alkyl groups via cross-coupling. | Extends into the solvent-exposed region. Can be used to enhance solubility, modulate cell permeability, and target unique sub-pockets for improved selectivity. | Protein Kinases, PARP[9] |

| C5-Amine | Acylation to form amides, sulfonamides, or ureas. | Introduces additional hydrogen bond acceptors/donors to interact with the kinase hinge region. Can significantly impact potency and physical properties. | Cannabinoid Receptors, Protein Kinases[8] |

Experimental Protocols

The following protocols are provided as robust, field-proven methodologies for the synthesis and evaluation of the described analogs.

Protocol: Synthesis of a C4-Aryl Analog via Suzuki-Miyaura Coupling

This protocol details the diversification of the key 4-bromo intermediate.

Step 1: Reaction Setup

-

To a 25 mL microwave vial, add 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).

-

Add a magnetic stir bar.

-

Seal the vial with a cap.

-

Evacuate and backfill the vial with argon gas three times to ensure an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.

-

Via syringe, add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, to a concentration of 0.1 M).

-

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 eq.). The catalyst is added last to minimize exposure to air.

Step 2: Reaction Execution

-

Place the sealed vial in a pre-heated oil bath or heating mantle set to 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure C4-aryl analog.

Step 4: Characterization

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11][12]

Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test analogs in DMSO, typically starting from 10 mM.

-

Kinase Reaction: In a 384-well plate, add the kinase enzyme, its specific peptide substrate, and ATP in an appropriate reaction buffer. Add the test compound. The final DMSO concentration should be kept low (e.g., <1%) to avoid assay interference.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the kinase reaction to proceed.

-